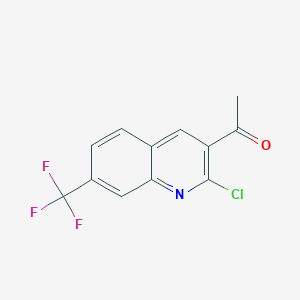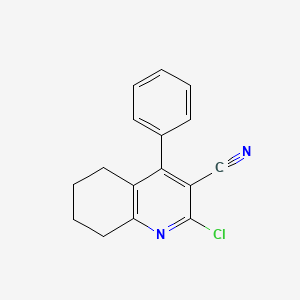
2,4,6,8-Tetrachloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of four chlorine atoms at the 2, 4, 6, and 8 positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and chlorine concentration, to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions under mild conditions.
Major Products Formed:
Substituted Quinoline Derivatives: Products with various functional groups replacing the chlorine atoms.
Oxidized Quinoline Compounds: Products with additional oxygen-containing functional groups.
Coupled Products: Complex molecules formed through coupling reactions.
Applications De Recherche Scientifique
2,4,6,8-Tetrachloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6,8-Tetrachloroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The chlorine atoms can enhance the compound’s ability to interact with biological targets, such as proteins or nucleic acids, leading to its biological effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trichloroquinoline: Lacks one chlorine atom compared to 2,4,6,8-Tetrachloroquinoline.
2,4,6,8-Tetramethylquinoline: Contains methyl groups instead of chlorine atoms.
Fluoroquinolines: Fluorinated derivatives of quinoline with different chemical properties.
Uniqueness: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms can enhance its stability and interaction with various targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H3Cl4N |
|---|---|
Poids moléculaire |
266.9 g/mol |
Nom IUPAC |
2,4,6,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H |
Clé InChI |
HLZPYWBLOVMQJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)








![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)




